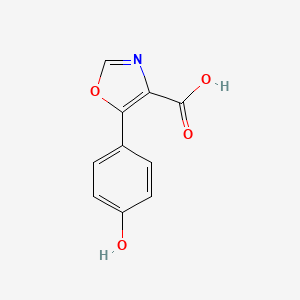

5-(4-Hydroxyphenyl)oxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15846641

Molecular Formula: C10H7NO4

Molecular Weight: 205.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7NO4 |

|---|---|

| Molecular Weight | 205.17 g/mol |

| IUPAC Name | 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H7NO4/c12-7-3-1-6(2-4-7)9-8(10(13)14)11-5-15-9/h1-5,12H,(H,13,14) |

| Standard InChI Key | ZRXSIERAXKZHJO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)O |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The core structure of 5-(4-hydroxyphenyl)oxazole-4-carboxylic acid consists of a five-membered oxazole ring, a heterocycle containing one oxygen and one nitrogen atom. The oxazole ring is substituted at position 5 with a 4-hydroxyphenyl group (–C₆H₄OH) and at position 4 with a carboxylic acid (–COOH) functional group. The IUPAC name for this compound is 5-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylic acid, though it is also referred to by its systematic name, 4-oxazolecarboxylic acid, 5-(4-hydroxyphenyl)- .

Structural Analogues and Derivatives

Several structurally related compounds have been reported in the literature. For instance, macrooxazole A (methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate) shares the oxazole-4-carboxylate backbone but features additional hydroxyethyl and benzyl substituents . The ethyl ester derivative of the target compound, ethyl 5-(4-hydroxyphenyl)oxazole-4-carboxylate, is a precursor that can undergo hydrolysis to yield the carboxylic acid form .

Synthesis and Production

Industrial and Laboratory-Scale Production

The ethyl ester derivative (CAS 391248-24-1) is commercially available from suppliers such as J & K Scientific Ltd. and AstaTech Pharma, indicating established laboratory-scale synthesis protocols . Large-scale production would likely employ continuous flow reactors or batch processes optimized for yield and purity, though specific industrial data remain proprietary.

Physical and Chemical Properties

Physicochemical Data

The following table summarizes key properties of the ethyl ester derivative, with inferred data for the carboxylic acid form:

The carboxylic acid is expected to exhibit limited solubility in nonpolar solvents but moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). Its acidic protons (carboxylic acid and phenolic –OH) contribute to pH-dependent solubility, with improved dissolution in alkaline aqueous solutions .

Biological Activity and Research Findings

Antimicrobial and Biofilm-Inhibitory Effects

While direct studies on 5-(4-hydroxyphenyl)oxazole-4-carboxylic acid are lacking, its ethyl ester and related oxazole derivatives demonstrate notable bioactivity. For example, a mixture of macrooxazoles C and D (structurally similar oxazole esters) inhibited Staphylococcus aureus biofilm formation by 65–79% at 250 µg/mL . The ethyl ester derivative itself showed weak cytotoxicity against HeLa cells (IC₅₀ = 23 µg/mL) , suggesting potential therapeutic applications pending further modification.

Structure-Activity Relationships

The 4-carboxylic acid moiety enhances hydrogen-bonding capacity compared to ester derivatives, potentially improving target binding in biological systems. Substitutions at the phenyl ring (e.g., hydroxyl groups) are critical for antimicrobial efficacy, as evidenced by the reduced activity of non-hydroxylated analogs .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The ethyl ester derivative is widely utilized as a building block in drug discovery. For instance, oxazole-containing compounds are explored as kinase inhibitors and antimicrobial agents . Hydrolysis of the ester to the carboxylic acid could yield active pharmaceutical ingredients (APIs) with enhanced bioavailability.

Agrochemical and Material Science

Oxazole derivatives are investigated for their roles in crop protection and polymer chemistry. The phenolic hydroxyl group in 5-(4-hydroxyphenyl)oxazole-4-carboxylic acid may confer antioxidant properties, making it a candidate for stabilizing industrial materials .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume